![molecular formula C21H21NO B502259 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL](/img/structure/B502259.png)
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is an organic compound that belongs to the class of secondary amines and alcohols This compound is characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a phenylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL typically involves the reaction of biphenyl-4-carbaldehyde with phenylethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method allows for the efficient reduction of the intermediate imine to the desired amine-alcohol compound. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzene derivatives
- **N-[3-[(1-Aminoethyl)(Hydroxy)Phosphoryl]-2-(1,1’-Biphenyl-4-Ylmethyl)amino]benzoic acid derivatives
Uniqueness
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides a rigid and planar structure, enhancing its binding affinity to certain molecular targets. Additionally, the presence of both amino and hydroxyl functional groups allows for versatile chemical modifications and interactions .
Propriétés
Formule moléculaire |
C21H21NO |
|---|---|
Poids moléculaire |
303.4g/mol |
Nom IUPAC |
1-phenyl-2-[(4-phenylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C21H21NO/c23-21(20-9-5-2-6-10-20)16-22-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-14,21-23H,15-16H2 |
Clé InChI |
CESGBQSBLXNVKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


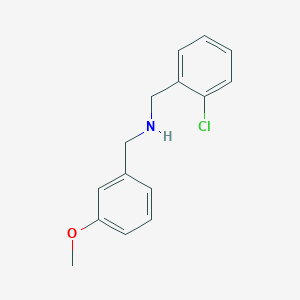
![N-(3,4-diethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B502177.png)
![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B502179.png)
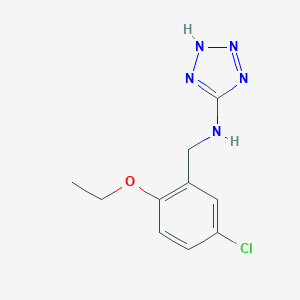
![N-[(3-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B502181.png)
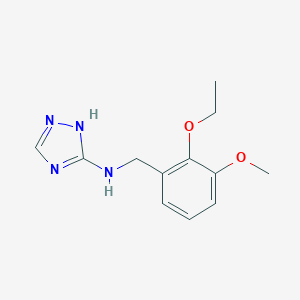
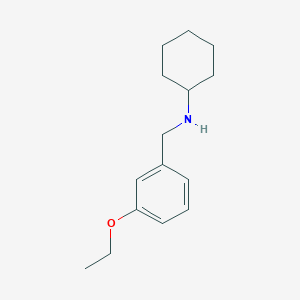
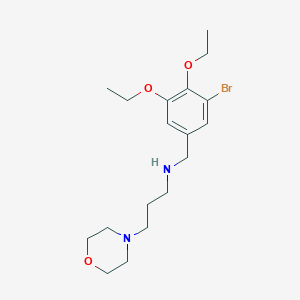
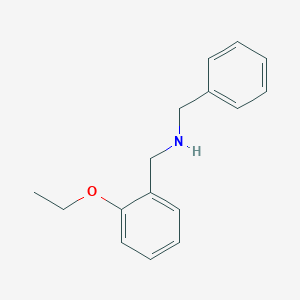
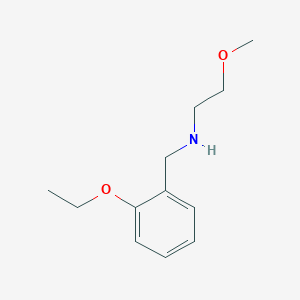
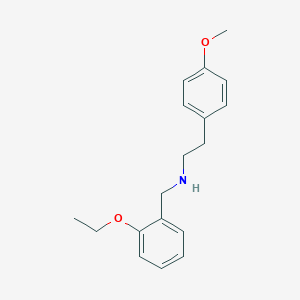
![1-[3-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502193.png)
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502196.png)
![1-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502197.png)
